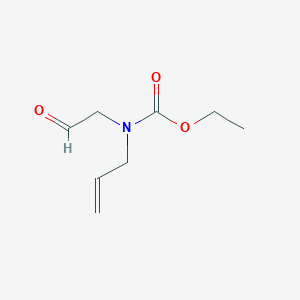
Ethyl allyl(2-oxoethyl)carbamate
Descripción general
Descripción
Ethyl allyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C8H13NO3. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl allyl(2-oxoethyl)carbamate can be synthesized through the reaction of ethyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene, and the mixture is heated under reflux conditions for several hours. The product is then purified through techniques such as flash chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl allyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, it can form carbamate esters with amino groups in proteins, leading to enzyme inhibition. The pathways involved may include the formation of stable carbamate intermediates that interfere with normal biochemical processes .
Comparación Con Compuestos Similares
Ethyl allyl(2-oxoethyl)carbamate can be compared with other carbamate esters, such as:
Ethyl carbamate: A simpler ester with fewer functional groups.
Methyl carbamate: Another simple ester with different reactivity.
Phenyl carbamate: A more complex ester with aromatic properties.
Propiedades
Número CAS |
128740-03-4 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
ethyl N-(2-oxopent-4-enyl)carbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,11) |
Clave InChI |
JYGHBOKKIJVJSM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CC=C)CC=O |
SMILES canónico |
CCOC(=O)NCC(=O)CC=C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














